molecular formula C7H12O3 B055464 Methyl (3S)-3-methyl-4-oxopentanoate CAS No. 124686-29-9

Methyl (3S)-3-methyl-4-oxopentanoate

Cat. No. B055464
M. Wt: 144.17 g/mol
InChI Key: DPWCQWVJGUAQCY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-methyl-4-oxopentanoate, also known as MOP, is a chemical compound that is widely used in scientific research. It is a chiral compound that has both a ketone and an ester functional group. MOP has been used in various studies due to its unique chemical properties and ability to interact with biological systems.

Mechanism Of Action

The mechanism of action of Methyl (3S)-3-methyl-4-oxopentanoate is not fully understood. However, it is believed to interact with biological systems through the formation of hydrogen bonds and other non-covalent interactions. Methyl (3S)-3-methyl-4-oxopentanoate has been shown to bind to various enzymes and proteins, affecting their activity and function.

Biochemical And Physiological Effects

Methyl (3S)-3-methyl-4-oxopentanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Methyl (3S)-3-methyl-4-oxopentanoate has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have neuroprotective effects in certain studies.

Advantages And Limitations For Lab Experiments

Methyl (3S)-3-methyl-4-oxopentanoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It is also a chiral compound, which makes it useful for studying enantioselective reactions. However, Methyl (3S)-3-methyl-4-oxopentanoate has some limitations as well. It can be difficult to purify, and it may have low solubility in certain solvents.

Future Directions

There are several future directions for research involving Methyl (3S)-3-methyl-4-oxopentanoate. One area of interest is the development of new drugs based on Methyl (3S)-3-methyl-4-oxopentanoate and its derivatives. Another area of interest is the study of Methyl (3S)-3-methyl-4-oxopentanoate's interactions with specific enzymes and proteins, which could lead to a better understanding of their function and potential therapeutic applications. Additionally, the synthesis of new derivatives of Methyl (3S)-3-methyl-4-oxopentanoate could lead to compounds with improved properties for use in scientific research.

Synthesis Methods

Methyl (3S)-3-methyl-4-oxopentanoate can be synthesized through a variety of methods. One common method involves the reaction of 3-methyl-2-butanone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction produces Methyl (3S)-3-methyl-4-oxopentanoate as the product. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

Methyl (3S)-3-methyl-4-oxopentanoate has been widely used in scientific research due to its ability to interact with biological systems. It has been used in studies related to enzymatic reactions, protein-ligand interactions, and drug discovery. Methyl (3S)-3-methyl-4-oxopentanoate has also been used as a starting material for the synthesis of other compounds.

properties

CAS RN

124686-29-9

Product Name

Methyl (3S)-3-methyl-4-oxopentanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (3S)-3-methyl-4-oxopentanoate

InChI

InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

DPWCQWVJGUAQCY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC(=O)OC)C(=O)C

SMILES

CC(CC(=O)OC)C(=O)C

Canonical SMILES

CC(CC(=O)OC)C(=O)C

synonyms

Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (S)- (9CI)

Origin of Product

United States

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